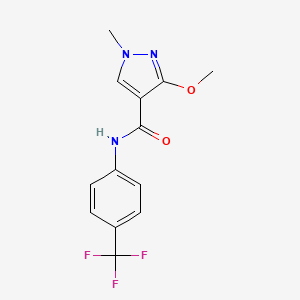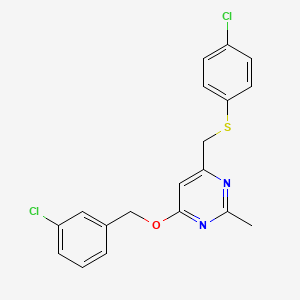
3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
In general, a compound description would include its molecular formula, structure, and possibly its molar mass. It might also include the type of compound it is (for example, an organic compound, a benzyl compound, etc.) .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized. It would include the starting materials, the conditions required for the reaction, and the steps of the reaction .Molecular Structure Analysis
This analysis would involve determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy might be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include studying its reactivity, what conditions are needed for it to react, and what products are formed .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its chemical properties, such as its acidity or basicity .Scientific Research Applications
Reactions at the Benzylic Position
The compound contains a benzylic position, which is the carbon atom adjacent to the aromatic ring . This position is often involved in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be used to modify the compound and create new derivatives with potentially different properties .
Synthesis of Sulfonamide Derivatives
The compound’s structure suggests that it could be used in the synthesis of sulfonamide derivatives . Sulfonamides are associated with a wide range of biological activities, including antibiotic, antifungal, and herbicidal properties . Therefore, the compound could be used to create new drugs or agricultural chemicals .
Inhibitor of Specific Metabolic Pathways
The compound’s structure is similar to other compounds that have been used as inhibitors of specific metabolic pathways . For example, 4-chlorophenyl benzyl ether has been used as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism . Therefore, the compound could potentially be used in similar applications.
4. Precursor for the Synthesis of Heterocyclic Compounds The compound’s structure suggests that it could be used as a precursor for the synthesis of other heterocyclic compounds . Heterocyclic compounds are widely used in pharmaceuticals and other industries .
Use in Chromatography
Compounds with similar structures have been used as eluents in chromatography . Therefore, the compound could potentially be used in chromatographic techniques to separate and analyze other compounds .
Use in Crystallography
The compound’s structure suggests that it could be used in crystallography . Crystallography is a technique used to determine the atomic and molecular structure of a crystal . Therefore, the compound could potentially be used to create crystals for structural analysis .
Mechanism of Action
Safety and Hazards
Future Directions
This would involve discussing potential future research directions. For example, if the compound has shown promise as a drug, future directions could include clinical trials. If the compound has interesting chemical properties, future research could involve further studying these properties or finding new applications for the compound .
properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-13-22-17(12-25-18-7-5-15(20)6-8-18)10-19(23-13)24-11-14-3-2-4-16(21)9-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUQKUUKYSYPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC(=CC=C2)Cl)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzyl 6-(((4-chlorophenyl)sulfanyl)methyl)-2-methyl-4-pyrimidinyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


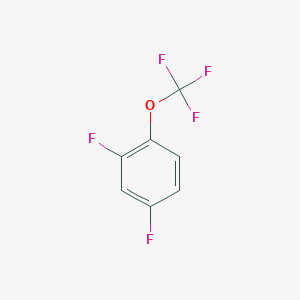
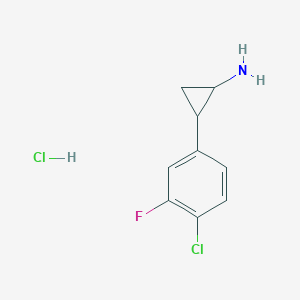
![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one](/img/structure/B2796533.png)
![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)
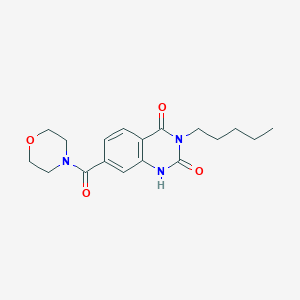

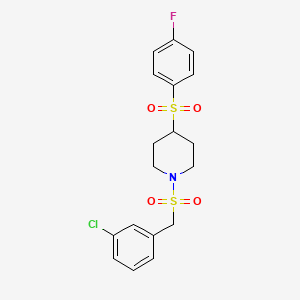
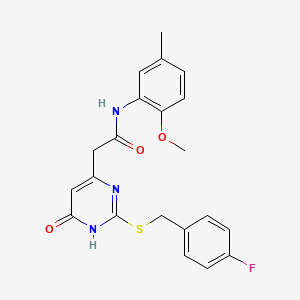
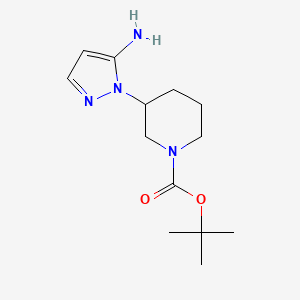
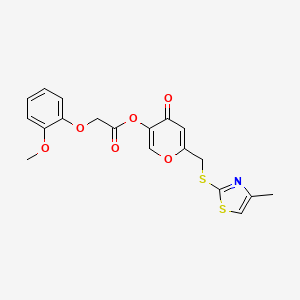

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796548.png)
